molecular formula C6H3F2NO5S B161186 2,4-Difluoro-5-nitrobenzenesulfonic acid CAS No. 131574-34-0

2,4-Difluoro-5-nitrobenzenesulfonic acid

Cat. No.: B161186
CAS No.: 131574-34-0
M. Wt: 239.16 g/mol
InChI Key: IFRMIWUTVLODTM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3F2NO5S. It is a derivative of benzene, where two fluorine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively, and a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

2,4-Difluoro-5-nitrobenzenesulfonic acid is typically synthesized through the sulfonation of 2,4-difluoronitrobenzene. The reaction involves treating 2,4-difluoronitrobenzene with sulfuric acid, leading to the formation of the sulfonic acid derivative. The product is then precipitated with potassium chloride as the potassium sulfonate .

Chemical Reactions Analysis

2,4-Difluoro-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the benzene ring. Common reagents include nucleophiles like amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The sulfonic acid group can undergo oxidation reactions under specific conditions, although this is less common.

Scientific Research Applications

2,4-Difluoro-5-nitrobenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-nitrobenzene sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

2,4-Difluoro-5-nitrobenzenesulfonic acid can be compared with other similar compounds such as:

    2,4-Difluoronitrobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    2,5-Difluoronitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.

    3,4-Difluoronitrobenzene: Another isomer with distinct chemical properties and uses

These comparisons highlight the unique reactivity and applications of 2,4-difluoro-5-nitrobenzene sulfonic acid due to the presence of both fluorine and sulfonic acid groups on the benzene ring.

Properties

CAS No.

131574-34-0

Molecular Formula

C6H3F2NO5S

Molecular Weight

239.16 g/mol

IUPAC Name

2,4-difluoro-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14)

InChI Key

IFRMIWUTVLODTM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-]

131574-34-0

Synonyms

2,4-difluoro-5-nitrobenzene sulfonic acid
2,4-DNSA

Origin of Product

United States

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